molecular formula C11H20ClNO2 B1477032 2-Chloro-1-(2-(1-hydroxyethyl)piperidin-1-yl)butan-1-one CAS No. 2097953-37-0

2-Chloro-1-(2-(1-hydroxyethyl)piperidin-1-yl)butan-1-one

Cat. No.: B1477032
CAS No.: 2097953-37-0
M. Wt: 233.73 g/mol
InChI Key: YIZXMVBEBQAYPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-1-(2-(1-hydroxyethyl)piperidin-1-yl)butan-1-one is a chemical compound with the molecular formula C11H20ClNO2. It is a derivative of piperidine, a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds are among the most important synthetic medicinal blocks for drug construction .


Synthesis Analysis

The synthesis of piperidine derivatives has been a subject of extensive research. A review paper by Frolov and Vereshchagin summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives. The authors discuss several methods, including hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions . Another paper discusses the synthesis of 2-substituted chiral piperazines via the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .


Chemical Reactions Analysis

The chemical reactions involving piperidine derivatives have been extensively studied. Frolov and Vereshchagin discuss intra- and intermolecular reactions leading to the formation of various piperidine derivatives. They also mention a method that combines three reactions in one step: the removal of the metalation group, dehydroxylation, and pyridine reduction .

Scientific Research Applications

Nucleophilic Aromatic Substitution Reactions

Research on nucleophilic aromatic substitution reactions, such as those involving piperidine derivatives, provides foundational knowledge for synthesizing complex molecules. One study highlights the reaction of piperidine with nitro-aromatic compounds, leading to products like 2,4-dinitro-1-piperidinobenzene, which showcases the potential for creating specialized chemical entities through substitution reactions (Pietra & Vitali, 1972).

Environmental Fate of Chemical Compounds

Another area of interest is the environmental fate and behavior of chemical compounds, such as parabens, which shares structural similarities with the compound through the presence of hydroxyethyl groups. Studies in this domain focus on the occurrence, degradation, and potential environmental impacts of these substances, offering insights into how related compounds might behave in aquatic environments and their implications for water treatment processes (Haman et al., 2015).

Synthesis and Characterization of Complex Molecules

The synthesis and characterization of complex molecules, such as vandetanib, an anti-cancer drug, involve intricate steps including chlorination, nitration, and alkylation. Research in this field explores synthetic routes for pharmaceuticals, highlighting the importance of each step in achieving the desired purity and activity of the final product. Such studies can offer a roadmap for synthesizing compounds with specific functionalities, including those related to "2-Chloro-1-(2-(1-hydroxyethyl)piperidin-1-yl)butan-1-one" (Mi, 2015).

Advanced Materials and Separation Technologies

Investigations into advanced materials and separation technologies, such as ionic liquid membranes for gas separations, exemplify the application of chemical compounds in creating new materials with specific properties. These studies aim to improve industrial processes, environmental remediation, and the development of technologies for energy efficiency (Scovazzo, 2009).

Drug Discovery and Development

Finally, the development of novel therapeutic agents, such as DPP IV inhibitors for treating type 2 diabetes mellitus, underscores the significance of chemical synthesis in drug discovery. Research in this field focuses on identifying compounds with specific biological activities, optimizing their properties for clinical use, and understanding their mechanisms of action (Mendieta, Tarragó, & Giralt, 2011).

Properties

IUPAC Name

2-chloro-1-[2-(1-hydroxyethyl)piperidin-1-yl]butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20ClNO2/c1-3-9(12)11(15)13-7-5-4-6-10(13)8(2)14/h8-10,14H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIZXMVBEBQAYPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)N1CCCCC1C(C)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-1-(2-(1-hydroxyethyl)piperidin-1-yl)butan-1-one
Reactant of Route 2
Reactant of Route 2
2-Chloro-1-(2-(1-hydroxyethyl)piperidin-1-yl)butan-1-one
Reactant of Route 3
Reactant of Route 3
2-Chloro-1-(2-(1-hydroxyethyl)piperidin-1-yl)butan-1-one
Reactant of Route 4
Reactant of Route 4
2-Chloro-1-(2-(1-hydroxyethyl)piperidin-1-yl)butan-1-one
Reactant of Route 5
2-Chloro-1-(2-(1-hydroxyethyl)piperidin-1-yl)butan-1-one
Reactant of Route 6
2-Chloro-1-(2-(1-hydroxyethyl)piperidin-1-yl)butan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.